Methylpyrrolidone

Catalog No.
S560602
CAS No.
872-50-4
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylpyrrolidone

CAS Number

872-50-4

Product Name

Methylpyrrolidone

IUPAC Name

1-methylpyrrolidin-2-one

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3

InChI Key

SECXISVLQFMRJM-UHFFFAOYSA-N

SMILES

CN1CCCC1=O

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
10.09 M
Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene
Miscible with castor oil
Miscible with lower alcohols and ketones
Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds.
Solubility in water: miscible

Synonyms

1-methyl-2-pyrrolidinone, 1-methyl-2-pyrrolidinone, 1-methyl-(14)C-labeled, 1-methyl-2-pyrrolidinone, 2,3,4,5-(14)C-labeled, methyl pyrrolidone, N-methyl-2-pyrrolidinone, N-methyl-2-pyrrolidone, N-methylpyrrolidinone, N-methylpyrrolidone, pharmasolve

Canonical SMILES

CN1CCCC1=O

NMP serves two key functions in pharmaceutical stress testing:

  • Cosolvent: NMP acts as a co-solvent, meaning it aids in dissolving poorly water-soluble drugs in aqueous solutions. This allows researchers to subject the drug to various stress conditions while maintaining its solubility for further analysis [].
  • Oxidant: NMP possesses mild oxidizing properties, which can be leveraged to simulate oxidative degradation pathways that drugs may encounter during their storage and use. This can help identify potential degradation products resulting from exposure to oxygen or other oxidizing agents [].

By combining NMP's co-solvent and oxidizing capabilities, researchers can create realistic stress conditions that mimic the real-world environment a drug might encounter throughout its lifecycle. The information gained through this process is crucial for developing stable and effective pharmaceutical formulations.

NMP in Other Scientific Research Applications

While NMP's application in pharmaceutical stress testing is well established, it also finds use in other scientific research areas:

  • Electrochemical research: NMP is employed as a solvent in the study of electrolytes and electrode materials for various battery technologies [].
  • Polymer synthesis: NMP is used as a solvent for the synthesis of specific polymers, including polyimides and polyacrylonitrile [].
  • Extraction and purification: NMP can be utilized for extracting and purifying various organic compounds from complex mixtures due to its solvency properties [].

Methylpyrrolidone (N-Methyl-2-pyrrolidone, NMP) is an organic compound classified as a lactam. It's a colorless liquid, though impure forms can appear yellow []. NMP is valued in scientific research for its unique properties:

  • High solvent versatility: NMP dissolves a wide range of materials, including polymers, salts, and some gases []. This makes it useful in various scientific applications where dissolving specific materials is crucial.
  • Miscibility with water: NMP readily mixes with water, allowing for the creation of aqueous solutions with desirable properties [].
  • Relatively high boiling point: Compared to many common solvents, NMP has a high boiling point (202 °C) [], making it suitable for applications requiring higher temperatures.

Molecular Structure Analysis

NMP's molecule consists of a five-membered ring structure with a nitrogen atom and a carbonyl group (C=O) []. This structure gives NMP several key features:

  • Polarity: The presence of the carbonyl group and nitrogen atom creates a polar character in the molecule, allowing it to interact with other polar molecules [].
  • Hydrogen bonding: NMP can participate in hydrogen bonding due to the presence of a N-H group, influencing its solubility and interactions with other molecules [].

Chemical Reactions Analysis

NMP can undergo various chemical reactions relevant to scientific research. Here's an example:

  • Synthesis: A common method for NMP synthesis involves reacting gamma-butyrolactone (GBL) with methylamine (CH3NH2).

CH₃CH₂CH₂−O + CH₃NH₂ → CH₃CH₂CH₂−C(O)NCH₃ (balanced equation)


Physical And Chemical Properties Analysis

  • Melting point: -24 °C []
  • Boiling point: 202 °C []
  • Density: 1.03 g/cm³ []
  • Solubility: Miscible with water and most common organic solvents []

NMP is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: NMP can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Reproductive toxicity: Studies suggest potential risks to fetal development [].
  • Flammability: NMP is flammable and can emit harmful fumes when burned [].

Physical Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199°F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
A clear colorless liquid with a fish-like odor.

Color/Form

Clear liquid

XLogP3

-0.5

Boiling Point

396 °F at 760 mm Hg (NTP, 1992)
202.0 °C
202 °C at 760 mm Hg
202 °C
396°F

Flash Point

204 °F (NTP, 1992)
204 °F (96 °C) (OPEN CUP)
86 °C c.c.
204°F

Vapor Density

3.4 (NTP, 1992) (Relative to Air)
3.4 (Air= 1)
Relative vapor density (air = 1): 3.4
3.4

Density

1.03 at 77 °F (USCG, 1999)
1.027 at 25 °C/25 °C
Relative density (water = 1): 1.03
1.03

LogP

-0.38 (LogP)
log Kow = -0.38
-0.38

Odor

Mild amine odo

Melting Point

-9 °F (NTP, 1992)
-24.0 °C
-25 °C
-24.4 °C
-9°F

UNII

JR9CE63FPM

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

MeSH Pharmacological Classification

Teratogens

Vapor Pressure

0.34 mmHg
3.45X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 39

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%).

Other CAS

872-50-4
30207-69-3
51013-18-4

Wikipedia

N-methyl-2-pyrrolidone

Use Classification

Fire Hazards -> Teratogens, Flammable - 2nd degree
Cosmetics -> Surfactant

Methods of Manufacturing

Large-scale production of NMP /N-methyl-2-pyrrolidone/ is predominantly carried out by reacting gamma-butyrolactone with an excess of pure or aqueous methylamine in a high-pressure tube reactor (6-12 MPa). The reaction is exothermic and often run under adiabatic conditions with reactor temperatures in the range of 250-400 °C. The resulting product mixture is decompressed and distilled. The NMP yield is normally more than 97%.
NMP /N-methyl-2-pyrrolidone/ can also be produced by hydrogenation of N-hydroxymethyl-2-pyrrolidone or by reaction of acrylonitrile with methylamine in the presence of a peroxide radical initiator.
... Hydrogenation of N-methylsuccinimide or mixtures of maleic or succinic anhydride and methylamine.
High-pressure synthesis from acetylene and formaldehyde.

General Manufacturing Information

Abrasives manufacturing
Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Printing and related support activities
Printing ink manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
2-Pyrrolidinone, 1-methyl-: ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.
Due to it's low toxicity and non-halogenated structure, 1-methyl-2-pyrrolidinone is increasingly being used in paint thinners and industrial solvents.

Analytic Laboratory Methods

Method: NIOSH 1302, Issue 1; Procedure: gas chromatography with nitrogen phosphorous detector or flame ionization detector; Analyte: N-methyl-2-pyrrolidnone; Matrix: air; Detection Limit: 0.02 ug/sample (nitrogen phosphorous detector), 0.3 ug/sample (flame ionization detector).
Method: OSHA PV2043; Procedure: gas chromatography with a flame ionization detector; Analyte: N-methyl-2-pyrrolidinone; Matrix: air; Detection Limit: 0.1 ppm.
GC DETERMINATION OF N-METHYLPYRROLIDONE AND OTHER SUBSTANCES IN WASTE WATERS.
N-METHYL-2-PYRROLIDONE IS CONCENTRATED BY ADSORPTION ON XAD-2 RESIN FROM AQ SODIUM CHLORIDE SOLUTION & ELUTED WITH METHANOL. IT IS DETERMINED IN METHANOL ELUATE BY GLC. DETERMINED IN WASTE WATER @ PPM LEVEL.

Storage Conditions

Small quantities can be stored in polyethylene, polypropylene, or clear glass bottles.
Safe Storage: Separated from oxidants, rubber, plastics, aluminum and light metals. Dry. Ventilation along the floor.

Interactions

The ability of N-methylpyrrolidone and polar lipids to increase the percutaneous delivery of metronidazole was investigated across full thickness human nonoccluded skin in vitro. Fatty acids and ethyl alcohol were also tested and were effected in penetration enhancement in propylene glycol vehicles; N-methylpyrrolidone increased metronidazole penetration from isopropyl myristate vehicles but not from propylene glycol. N-methylpyrrolidone premeated skin readily when applied in the neat state or in a mixture with isopropyl myristate. Results indicated that variations in barrier permeability to metronidazole were associated with the rate of N-methylpyrrolidone permeating the skin.
The effect of a penetration enhancer, N-methylpyrrolidone (N-methyl-2-pyrrolidone) or isopropyl myristate, on the in vitro permeability of gonadorelin (luteinizing hormone-releasing hormone; LHRH) through porcine epidermis was investigated. The permeability coefficient of gonadorelin significantly increased through penetration enhancer treated epidermis in comparison to the control. It was concluded that both penetration enhancers can enhance the percutaneous absorption of peptides such as gonadorelin.
Laurocapram (Azone; 1-dodecylazacycloheptan-2-one; I), N-methylpyrrolidone (N-methyl-2-pyrrolidone; II) and dodecyl-L-pyroglutamate (III) were studied in permeation cells in vitro, for their ability to improve the absorption of insulin (IV) and FD&C Blue No. 1 (brilliant blue FCF; V) through skin; the compounds were formulated into a 40% solution of propylene glycol in increasing concentrations. ... The permeation of V was improved in the presence of II, with concentrations of II ranging from 6.0 to 20.0% exhibiting the same efficacy. In experiments with IV, the optimum efficacy of II was found at a concentration close to 10.0%, with a decline in efficacy in higher and lower concentrations. ...

Stability Shelf Life

NMP shows unlimited shelf life in tightly closed containers, slight discoloration does not impair its quality.

Dates

Modify: 2023-08-15

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